ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a combination of indole, thiophene, and chlorobenzoyl moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O4S2/c1-2-37-29(36)26-21-7-5-9-23(21)39-28(26)32-25(34)17-38-24-16-33(22-8-4-3-6-20(22)24)15-14-31-27(35)18-10-12-19(30)13-11-18/h3-4,6,8,10-13,16H,2,5,7,9,14-15,17H2,1H3,(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCKCLITPPDOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources.
Coupling Reactions: The final compound is formed by coupling the indole, thiophene, and chlorobenzoyl moieties through amide and thioether linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl groups and the nitro group in the chlorobenzoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 482.99 g/mol .
Structural Representation
The structural representation can be summarized as follows:
Medicinal Chemistry
Anticancer Activity: Research indicates that compounds similar to ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit specific protein kinases involved in cancer cell proliferation, such as Aurora kinase B .
Antiviral Properties: The compound's structure suggests potential antiviral applications. Studies have demonstrated that related compounds can inhibit viral replication by interfering with viral enzymes .
The compound interacts with various biological macromolecules, making it a candidate for drug discovery. Its mechanism of action likely involves:
- Inhibition of Protein Kinases: Targeting pathways critical for cell growth and survival.
- Modulation of Inflammatory Responses: Potentially useful in treating inflammatory diseases .
Material Science Applications
While primarily focused on medicinal applications, the unique structural features of this compound may also lend themselves to material science. Its properties could be explored for developing new materials with tailored electronic or optical characteristics.
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole-based compounds demonstrated that modifications similar to those found in this compound significantly enhanced their potency against various cancer cell lines. The study highlighted the importance of the thiophene ring in facilitating cellular uptake and enhancing biological activity .
Case Study 2: Antiviral Mechanisms
Another study investigated the antiviral mechanisms of structurally related compounds against hepatitis C virus (HCV). The findings suggested that these compounds inhibit HCV replication by targeting viral RNA-dependent RNA polymerase . This highlights the potential of this compound as a lead structure for antiviral drug development.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cell signaling and metabolic pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring.
Chlorobenzoyl Derivatives: Compounds such as 4-chlorobenzoyl chloride and 4-chlorobenzoic acid share the chlorobenzoyl group.
Uniqueness
Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and chlorobenzoyl moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Biological Activity
Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Indole moiety : Known for its role in various biological activities, including anti-cancer properties.
- Cyclopentathiophene : A heterocyclic compound that may contribute to the compound's pharmacological effects.
- Chlorophenyl group : Often associated with enhanced biological activity in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various pathways:
- Apoptosis Induction : Indole-based compounds have been reported to trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Some derivatives cause G1 or G2/M phase arrest, preventing cancer cells from dividing.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | 6.2 | Apoptosis induction | |
| T47D | 27.3 | Cell cycle arrest |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds with thiophene rings have demonstrated effectiveness against a range of bacteria and fungi. The proposed mechanisms include:
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
Case Study 1: Indole Derivatives in Cancer Therapy
A study published in Cancer Research highlighted the efficacy of indole derivatives in treating breast cancer. The lead compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The study concluded that the indole scaffold could be a promising target for drug development against breast cancer .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiophene derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene ring enhanced antibacterial potency, suggesting that similar modifications might improve the efficacy of this compound .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Modulation : Potential interaction with specific cellular receptors involved in cell signaling pathways.
- Enzyme Inhibition : Inhibition of key enzymes such as kinases involved in cancer progression or microbial growth.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the indole-thioether linkage via nucleophilic substitution, requiring anhydrous DMF as a solvent and controlled temperatures (60–70°C) to avoid side reactions .
- Step 2 : Amide coupling using EDCI/HOBt in dichloromethane, monitored by TLC to confirm completion .
- Step 3 : Cyclization of the cyclopenta[b]thiophene core under acidic conditions (H₂SO₄ catalysis) . Key Considerations : Solvent choice (e.g., DMSO for solubility vs. DCM for coupling efficiency) and reaction time (12–24 hours for amidation) significantly impact yields (typically 45–60%) .
Q. Which analytical techniques are recommended for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., indole C-3 sulfur linkage and cyclopenta[b]thiophene ester signals) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) to confirm purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to distinguish molecular ion peaks from structurally similar byproducts .
Q. How do solubility and stability profiles influence experimental design?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS); use DMSO for biological assays (<1% v/v to avoid cytotoxicity) .
- Stability : Susceptible to hydrolysis in basic conditions (pH >8); store lyophilized at -20°C under argon .
Q. What preliminary biological screening methods are suitable for this compound?
- In vitro assays :
- Anti-cancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
- Enzyme inhibition: Fluorescence-based kinase or protease assays (e.g., EGFR tyrosine kinase) .
- Controls : Include structurally related analogs (e.g., cyclopenta[b]thiophene derivatives lacking the 4-chlorophenyl group) to assess specificity .
Q. What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coat, and fume hood use due to skin/eye irritation risks .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicity Data : LD₅₀ (oral, rat) >500 mg/kg; avoid inhalation to prevent respiratory toxicity .
Advanced Research Questions
Q. What strategies improve its pharmacokinetic profile for preclinical development?
- Prodrug Design : Convert the ethyl ester to a phosphate prodrug for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size: 120 nm, PDI <0.2) to prolong half-life in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
